REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](O)=[CH:6][C:7]([C:10]([F:13])([F:12])[F:11])=[N:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)[Cl:16].O=P(Cl)(Cl)Cl>>[Cl:16][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:6]=1
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=CC(=NC1)C(F)(F)F)O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooled
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Type
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ADDITION
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Details
|
poured into ice-cold water
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Type
|
EXTRACTION
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Details
|
extracted with CH2Cl2
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Type
|
WASH
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Details
|
The combined organic phase is washed successively with saturated aqueous NaHCO3, water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |